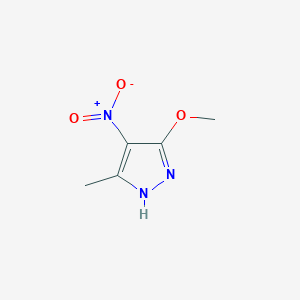

5-methoxy-3-methyl-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

3-methoxy-5-methyl-4-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-3-4(8(9)10)5(11-2)7-6-3/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRLODCUXGZERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169640 | |

| Record name | 3-Methoxy-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173682-19-4 | |

| Record name | 3-Methoxy-5-methyl-4-nitro-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173682194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-5-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-methoxy-3-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, 5-methoxy-3-methyl-4-nitro-1H-pyrazole. This document is intended for an audience with a background in organic chemistry and is designed to be a practical resource for the synthesis and analysis of this and related pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][4][5] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile, making the development of new synthetic methodologies for substituted pyrazoles a critical area of research.[2][3] This guide focuses on a specific derivative, this compound, detailing a plausible synthetic pathway and the analytical techniques required for its characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process involving the construction of the pyrazole ring followed by nitration. A common and effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Synthetic Strategy

The proposed synthesis commences with the formation of a substituted pyrazolone from ethyl acetoacetate and hydrazine hydrate. This intermediate is then methoxylated and subsequently nitrated to yield the final product. This stepwise approach allows for controlled functionalization of the pyrazole core.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.[6]

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 3-methyl-1H-pyrazol-5(4H)-one.[6]

Step 2: Synthesis of 5-Methoxy-3-methyl-1H-pyrazole

-

Caution: Diazomethane is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. An alternative, safer methylating agent like dimethyl sulfate can also be used.

-

Suspend 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent such as diethyl ether.

-

Add a freshly prepared ethereal solution of diazomethane dropwise at 0 °C until a persistent yellow color is observed.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 5-methoxy-3-methyl-1H-pyrazole (1.0 eq) while maintaining the temperature below 5 °C.[7][8]

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is then filtered, washed with cold water until neutral, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Caption: Simplified mechanism of the electrophilic nitration of the pyrazole ring.

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the N-H proton (if not exchanged with solvent). - A singlet for the methyl protons (CH₃) around δ 2.3-2.5 ppm. - A singlet for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm. |

| ¹³C NMR | - A signal for the methyl carbon around δ 10-15 ppm. - A signal for the methoxy carbon around δ 55-60 ppm. - Signals for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly downfield. |

| IR Spectroscopy | - A broad peak for the N-H stretch around 3200-3400 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. - C-H stretching vibrations around 2900-3100 cm⁻¹. - C=N and C=C stretching vibrations within the pyrazole ring. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₅H₇N₃O₃). - Fragmentation patterns may show the loss of the nitro group ([M-NO₂]⁺) and other characteristic fragments.[9][10] |

Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and instrument used.

Conclusion

This technical guide outlines a feasible and logical synthetic route for this compound, a novel compound with potential applications in medicinal chemistry. The proposed multi-step synthesis is based on established and reliable reactions in pyrazole chemistry. Furthermore, the guide provides a comprehensive framework for the characterization of the final product using modern spectroscopic techniques. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and development of new pyrazole-based compounds.

References

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). ijpsrr.com. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

-

Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022). Royal Society of Chemistry. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (n.d.). mdpi.com. [Link]

-

Review on Synthesis of Nitropyrazoles - 《含能材料》:火炸药. (2014). hncailiao.com. [Link]

-

View of A review on Chemistry and Therapeutic effect of Pyrazole - Ignited Minds Journals. (n.d.). ignited.in. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2018). ijcpsonline.com. [Link]

-

Synthesis of 3-Nitropyrazole - Semantic Scholar. (2004). semanticscholar.org. [Link]

-

5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC - NIH. (2010). National Center for Biotechnology Information. [Link]

-

5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1h-pyrazole - PubChemLite. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (2017). pubs.rsc.org. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). rsc.org. [Link]

-

Compound 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazole -... (n.d.). ebi.ac.uk. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (2013). National Center for Biotechnology Information. [Link]

-

Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole - Atlantis Press. (2016). atlantis-press.com. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. (n.d.). hmdb.ca. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (2018). mdpi.com. [Link]

-

(PDF) New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones - ResearchGate. (2007). researchgate.net. [Link]

-

5-Methoxy-methyl-4-phen-oxy-1H-pyrazol-3-ol - PubMed. (2010). National Center for Biotechnology Information. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (2018). researchgate.net. [Link]

-

5-Methyl-3-(4-nitro-1,8-naphthalimido)-1H-pyrazole - Optional[13C NMR] - Chemical - SpectraBase. (n.d.). spectrabase.com. [Link]

-

5-methoxy-3-nitro-1H-pyrazole - ChemBK. (n.d.). chembk.com. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (2020). jmchemsci.com. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (2012). jocpr.com. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE - ChemRxiv. (2022). chemrxiv.org. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (2018). researchgate.net. [Link]

-

5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem. (n.d.). pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. jmchemsci.com [jmchemsci.com]

- 7. Page loading... [guidechem.com]

- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 5-methoxy-3-methyl-4-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a new chemical entity's (NCE) fundamental physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These properties—including solubility, lipophilicity, and ionization state—govern a molecule's behavior from initial synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. For novel heterocyclic compounds such as 5-methoxy-3-methyl-4-nitro-1H-pyrazole, a systematic and rigorous characterization is paramount.

This guide provides a comprehensive framework for the experimental determination and computational prediction of the key physicochemical properties of this compound. As this appears to be a novel compound with limited publicly available data, this document serves as both a theoretical guide and a practical handbook, outlining the authoritative methodologies required to generate a robust data package for this NCE. The protocols described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data critical for informed decision-making in a drug development pipeline.[1][2]

Molecular Profile of this compound

The subject of this guide is a substituted nitro-pyrazole. The pyrazole ring is a common scaffold in medicinal chemistry, and the presence of a nitro group, a methoxy group, and a methyl group will significantly influence its electronic and steric properties. A summary of its basic molecular attributes and a comparison with the parent compound, 4-nitro-1H-pyrazole, are presented below.

| Property | This compound (Predicted/Calculated) | 4-nitro-1H-pyrazole (Experimental) |

| Chemical Structure |  |  |

| Molecular Formula | C₅H₇N₃O₃ | C₃H₃N₃O₂ |

| Molecular Weight | 157.13 g/mol | 113.08 g/mol [3] |

| Appearance | Predicted to be a crystalline solid | Yellow or off-white crystalline solid[3] |

| Melting Point (°C) | Prediction required | 160-164 °C[4][5] |

| Boiling Point (°C) | Prediction required | 290.30 °C[3] |

| Calculated logP | Prediction required | 0.6[6] |

| pKa | Prediction required | Data available in IUPAC Digitized pKa Dataset[6] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the core physicochemical properties of a novel compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity and identity.[7] A sharp melting range typically signifies a pure substance, whereas impurities lead to a depressed and broader melting range.[8]

-

Sample Preparation:

-

Apparatus Setup:

-

Measurement:

-

Rapid Determination: First, perform a rapid heating (10-20 °C/min) to find an approximate melting range.[8]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[8]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[7][10]

-

Perform the measurement in triplicate to ensure reproducibility.

-

View Workflow Diagram

Caption: Workflow for Melting Point Determination.

Aqueous Solubility (pH-dependent)

Aqueous solubility is a key determinant of a drug's bioavailability.[11] For ionizable molecules, solubility is pH-dependent. The World Health Organization (WHO) recommends determining the pH-solubility profile over the physiological pH range of 1.2 to 6.8.[12]

-

Preparation of Buffers:

-

Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8).[12] Use standard buffer systems like HCl for pH 1.2, acetate for pH 4.5, and phosphate for pH 6.8.

-

-

Equilibration:

-

Add an excess amount of this compound to vials containing a known volume of each buffer.[13] The excess solid should be visible.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.[12][13] Agitation should be sufficient to keep the solid suspended without creating a vortex.[12]

-

-

Sample Analysis:

-

After equilibration, allow the solids to settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[13]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations must be prepared.[13]

-

-

Data Reporting:

-

The solubility is reported in units such as mg/mL or µg/mL at each specific pH.

-

View Workflow Diagram

Caption: Workflow for Aqueous Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid and determines the extent of ionization of a compound at a given pH.[14][15] This is crucial for predicting its behavior in different physiological compartments.

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (if necessary) and water.

-

The nitro group on the pyrazole ring is electron-withdrawing, suggesting the N-H proton will be weakly acidic.

-

-

Titration:

-

Use a calibrated pH meter and electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[16]

-

Record the pH of the solution after each addition of titrant.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

The equivalence point is the point of maximum slope on the curve.

-

The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[14] At this point, the concentrations of the acidic and conjugate base forms are equal.[14]

-

Specialized software can also be used to fit the titration data and determine the pKa with high precision.[16]

-

View Workflow Diagram

Caption: Workflow for pKa Determination via Titration.

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and overall ADME properties.[2][17]

-

logP is the partition coefficient for the neutral form of the molecule.

-

logD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species.

-

Phase Preparation:

-

Partitioning:

-

Dissolve a known amount of this compound in one of the phases (e.g., the pre-saturated buffer).

-

Add a known volume of the other pre-saturated phase (e.g., n-octanol).

-

Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[17][18]

-

-

Phase Separation and Analysis:

-

Calculation:

-

The logD is calculated using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

View Workflow Diagram

Caption: Workflow for logD Determination.

Computational Prediction of Physicochemical Properties

In parallel with experimental work, computational (in silico) methods provide rapid and cost-effective predictions of physicochemical properties.[1][11] These tools are invaluable in early drug discovery for prioritizing candidates before synthesis.[2]

-

Quantitative Structure-Property Relationship (QSPR) models use mathematical relationships between a molecule's structure and its properties to make predictions.[1]

-

Algorithms leverage molecular descriptors to predict properties like solubility, pKa, and logP with increasing accuracy.[2][11]

For this compound, various software platforms can be employed to predict the properties listed in Section 1. These predictions, while not a substitute for experimental data, offer valuable guidance for experimental design and help build a more complete profile of the NCE.

Conclusion and Forward Outlook

The systematic characterization of this compound, a novel chemical entity, is an essential undertaking for any research or development program. This guide has provided a comprehensive overview of the authoritative experimental protocols and complementary computational approaches necessary to build a robust physicochemical property profile. By meticulously determining its melting point, aqueous solubility, pKa, and lipophilicity, researchers can establish a solid foundation for understanding its behavior, enabling rational formulation design, and predicting its in vivo performance. The application of these validated methods will yield the high-quality, trustworthy data required to advance this compound through the drug discovery pipeline.

References

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Available at: [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Available at: [Link]

-

Unknown. (n.d.). Melting point determination. Available at: [Link]

-

University of California, Irvine. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Available at: [Link]

-

IEEE Xplore. (n.d.). 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

-

ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available at: [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Unknown. (2021, September 19). experiment (1) determination of melting points. Available at: [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

-

Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Available at: [Link]

-

Unknown. (n.d.). Experiment 1 - Melting Points. Available at: [Link]

-

Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available at: [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Available at: [Link]

-

Chem LibreTexts. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Available at: [Link]

-

ACS Publications. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Available at: [Link]

-

Unknown. (n.d.). Exploring 4-Nitro-1H-Pyrazole: Properties, Applications, and Suppliers. Available at: [Link]

-

YouTube. (2020, May 26). Determination of pka of a weak acid using pH meter. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

-

National Institutes of Health. (n.d.). 4-nitro-1H-pyrazole. PubChem. Available at: [Link]

-

National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

National Institutes of Health. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

ACS Publications. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Available at: [Link]

-

PubMed. (n.d.). 5-Methoxy-methyl-4-phen-oxy-1H-pyrazol-3-ol. Available at: [Link]

-

ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2020, November 13). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

-

ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Available at: [Link]

-

National Institutes of Health. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. innospk.com [innospk.com]

- 5. 4-ニトロ-1H-ピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 12. who.int [who.int]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to the Structural Elucidation of 5-methoxy-3-methyl-4-nitro-1H-pyrazole

This guide provides a comprehensive technical overview for the structural elucidation of 5-methoxy-3-methyl-4-nitro-1H-pyrazole, a substituted nitropyrazole of interest to researchers, scientists, and drug development professionals. The methodologies and analytical strategies detailed herein are designed to ensure scientific integrity and provide a robust framework for the unambiguous characterization of this and similar heterocyclic compounds.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and materials science innovations. Their diverse biological activities and versatile chemical properties make them a focal point of synthetic and medicinal chemistry. The precise structural determination of novel pyrazole derivatives, such as this compound, is a critical prerequisite for understanding their structure-activity relationships and advancing their potential applications. This guide will walk through a systematic approach to confirming the molecular structure of this target compound, integrating data from various spectroscopic techniques.

Part 1: Synthesis and Purification

While a detailed synthetic protocol is beyond the scope of this elucidation guide, a plausible synthetic route to this compound would likely involve the nitration of a corresponding 5-methoxy-3-methyl-1H-pyrazole precursor. The synthesis of 4-nitropyrazoles has been achieved through various methods, including the direct nitration of pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid.

General Purification Protocol:

-

Reaction Quenching and Extraction: The crude reaction mixture would be carefully quenched with ice-water and neutralized. The aqueous layer would then be extracted multiple times with an appropriate organic solvent, such as ethyl acetate.

-

Washing and Drying: The combined organic extracts would be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

-

Chromatographic Purification: The resulting crude product would be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Part 2: Spectroscopic Analysis and Structural Elucidation

The core of the structural elucidation lies in the synergistic interpretation of data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~10-13 | Broad Singlet | 1H |

| O-CH₃ | ~3.9-4.2 | Singlet | 3H |

| C-CH₃ | ~2.3-2.6 | Singlet | 3H |

Rationale for Predicted Chemical Shifts:

-

N-H Proton: The N-H proton of the pyrazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and the presence of the electron-withdrawing nitro group. Its chemical shift is also highly dependent on solvent and concentration.

-

Methoxy Protons (O-CH₃): The protons of the methoxy group at the C5 position are expected to appear as a sharp singlet in the region of 3.9-4.2 ppm.

-

Methyl Protons (C-CH₃): The protons of the methyl group at the C3 position will also appear as a singlet, typically in the range of 2.3-2.6 ppm.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~145-155 |

| C4 | ~130-140 |

| C5 | ~150-160 |

| O-CH₃ | ~55-65 |

| C-CH₃ | ~10-15 |

Rationale for Predicted Chemical Shifts:

-

C3 and C5: These carbons are attached to nitrogen and are part of an aromatic system, leading to downfield shifts. The presence of the methoxy group at C5 will likely shift it further downfield compared to C3 with a methyl group.

-

C4: This carbon is directly attached to the electron-withdrawing nitro group, which will cause a significant downfield shift.

-

O-CH₃ and C-CH₃: The chemical shifts for the methoxy and methyl carbons are expected in their typical ranges.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium, Broad |

| C-H Stretch (sp³) | 2850-3000 | Medium |

| C=N Stretch | 1580-1650 | Medium |

| Asymmetric NO₂ Stretch | 1500-1560 | Strong |

| Symmetric NO₂ Stretch | 1340-1380 | Strong |

| C-O Stretch | 1200-1300 | Strong |

Rationale for Predicted Absorptions:

-

N-H Stretch: The N-H stretch of the pyrazole ring will appear as a broad band due to hydrogen bonding.

-

NO₂ Stretches: The nitro group will exhibit two strong and characteristic stretching vibrations, which are key indicators of its presence.

-

C-O Stretch: The methoxy group will show a strong C-O stretching band.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its structure.

Predicted Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₇N₃O₃), which is 157.13 g/mol .

-

Key Fragmentation Pathways:

-

Loss of a nitro group (-NO₂) to give a fragment at m/z 111.

-

Loss of a methyl radical (-CH₃) from the molecular ion.

-

Fragmentation of the pyrazole ring.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Part 3: Integrated Data Analysis and Structure Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all spectroscopic techniques.

Workflow for Structural Confirmation:

Caption: Workflow for the structural elucidation of this compound.

Summary of Confirming Evidence:

-

¹H NMR: The presence of three distinct singlet signals with the expected integrations and chemical shifts for the N-H, methoxy, and methyl protons confirms the proton environment.

-

¹³C NMR: The observation of the expected number of carbon signals with chemical shifts indicative of the pyrazole ring carbons and the substituent carbons provides the carbon skeleton.

-

IR Spectroscopy: The strong and characteristic absorption bands for the nitro group, along with the N-H and C-O stretching vibrations, confirm the presence of these key functional groups.

-

Mass Spectrometry: The molecular ion peak at the correct m/z value confirms the molecular formula, and the fragmentation pattern is consistent with the proposed structure.

Conclusion

By following the systematic approach outlined in this guide, researchers and scientists can confidently elucidate the structure of this compound. The integration of data from NMR, IR, and mass spectrometry provides a self-validating system for structural confirmation, ensuring the scientific rigor required for further research and development in the fields of medicinal chemistry and materials science.

References

- Li, Y., et al. (2014). One-pot two steps synthesis of 4-nitropyrazole. Chinese Journal of Energetic Materials (Hanneng Cailiao), 22(3), 329-332.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Ascendant Role of Nitro-Substituted Pyrazoles in Modern Drug Discovery: A Technical Guide to Synthesis and Application

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry, consistently delivering compounds of profound biological significance. The strategic introduction of a nitro group onto this versatile ring system unlocks a unique chemical space, modulating electronic properties and metabolic stability, and often conferring potent and specific bioactivities. This guide provides an in-depth exploration of the discovery and synthesis of novel nitro-substituted pyrazoles, moving beyond mere procedural outlines to elucidate the underlying principles that govern successful synthesis and rational drug design.

I. The Nitro Group: A Strategic Asset in Pyrazole-Based Medicinal Chemistry

The decision to incorporate a nitro group is a deliberate one, driven by its powerful electron-withdrawing nature. This fundamental property instigates a cascade of effects on the pyrazole ring, influencing its reactivity, pKa, and potential for intermolecular interactions. From a drug design perspective, the nitro moiety can serve as a crucial pharmacophore, engaging in hydrogen bonding and other non-covalent interactions within a biological target. Furthermore, its presence can significantly alter the metabolic fate of the parent molecule, in some cases enhancing stability or directing metabolism towards desired pathways. The diverse pharmacological activities attributed to nitro-substituted pyrazoles, ranging from anticancer and antimicrobial to neuroprotective effects, underscore the therapeutic potential of this structural motif.

II. Navigating the Synthetic Landscape: Key Strategies for Nitro-Substituted Pyrazole Construction

The synthesis of nitro-substituted pyrazoles can be broadly approached through two distinct strategies: direct nitration of a pre-formed pyrazole core or the construction of the pyrazole ring from nitro-containing precursors. The choice of strategy is dictated by the desired substitution pattern, the stability of the starting materials, and considerations of regioselectivity.

A. Direct Nitration of the Pyrazole Nucleus

Direct nitration remains a widely employed method for the introduction of a nitro group onto the pyrazole ring. The regiochemical outcome of this electrophilic substitution is highly dependent on the nature of the substituents already present on the ring and the choice of nitrating agent.

Core Principles of Regioselectivity: The pyrazole ring is a π-excessive system, yet the two adjacent nitrogen atoms create distinct electronic environments. Electrophilic substitution, such as nitration, preferentially occurs at the C4 position, which is the most electron-rich carbon. However, the presence of activating or deactivating groups on the ring can significantly influence this preference.

Common Nitrating Agents and Their Applications:

-

Nitric Acid/Sulfuric Acid: This classical nitrating mixture is effective for a wide range of pyrazole substrates. The concentration of the acids and the reaction temperature are critical parameters for controlling the extent of nitration and minimizing side reactions.

-

Nitric Acid/Acetic Anhydride: This combination offers a milder alternative to mixed acid nitration and can be particularly useful for substrates that are sensitive to strong acids.

-

N-Nitropyrazole Rearrangement: In some instances, N-nitration of the pyrazole can be followed by a thermal or acid-catalyzed rearrangement to afford the C-nitrated product, often with high regioselectivity for the 3- or 5-position.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP)

This protocol outlines a common procedure for the synthesis of 3,4-dinitropyrazole, a key intermediate in the preparation of various energetic materials and other functionalized pyrazoles.

-

N-Nitration: To a solution of pyrazole in acetic acid, a mixture of nitric acid and acetic anhydride is added dropwise at a controlled temperature (typically 0-10 °C).

-

Rearrangement and C-Nitration: The resulting N-nitropyrazole is then subjected to nitration using a mixture of nitric acid and sulfuric acid at an elevated temperature (e.g., 55-60 °C) for a specified time (e.g., 1 hour).

-

Work-up and Isolation: The reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

Note: This synthesis involves highly corrosive and potentially explosive reagents and should only be performed by trained personnel with appropriate safety precautions.

B. Pyrazole Ring Formation from Nitro-Containing Precursors

An alternative and often more regioselective approach involves the construction of the pyrazole ring from acyclic precursors that already contain the nitro group. This strategy offers greater control over the final substitution pattern.

1. Cyclocondensation of Hydrazines with Nitro-Substituted 1,3-Dielectrophiles:

This is a cornerstone of pyrazole synthesis. A hydrazine or a substituted hydrazine is reacted with a 1,3-dicarbonyl compound or its synthetic equivalent, where one of the electrophilic carbons is part of a nitro-containing moiety.

Caption: General scheme for pyrazole synthesis via cyclocondensation.

Experimental Protocol: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

This multi-step synthesis is illustrative of building the pyrazole ring with the desired nitro-substitution in place.

-

Synthesis of the β-Ketoester: The synthesis begins with the preparation of a suitable β-ketoester precursor.

-

Cyclocondensation: The β-ketoester is then reacted with methylhydrazine to form the pyrazole ring.

-

Nitration: The formed pyrazole is subsequently nitrated, typically at the 4-position.

-

Functional Group Manipulation: The ester group at the 5-position is then converted to the desired carboxamide.

A detailed, step-by-step procedure for a similar synthesis can be found in the literature.

2. 1,3-Dipolar Cycloaddition Reactions:

This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with a nitro-substituted alkene or alkyne. This approach offers excellent control over regioselectivity.

III. Biological Activities and Structure-Activity Relationships (SAR) of Nitro-Substituted Pyrazoles

The true value of nitro-substituted pyrazoles in drug development is evidenced by their diverse and potent biological activities. The following sections highlight key therapeutic areas where these compounds have shown significant promise.

A. Anticancer Activity

A substantial body of research has focused on the development of nitro-substituted pyrazoles as anticancer agents. The nitro group can contribute to the binding affinity of these compounds to various cancer-related targets and can also influence their pharmacokinetic properties.

Table 1: Anticancer Activity of Selected Nitro-Substituted Pyrazole Derivatives

| Compound ID | Target/Mechanism | Cell Line | IC50/GI50 (µM) | Reference |

| 50h | Not specified | 786-0 (Renal) | 9.9 ± 1.33 µg/mL | |

| MCF-7 (Breast) | 31.87 ± 8.22 µg/mL | |||

| 4a | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.26 | |

| A549 (Lung) | 0.19 | |||

| 5b | Tubulin Polymerization Inhibitor | K562 (Leukemia) | 0.021 | |

| MCF-7 (Breast) | 1.7 | |||

| A549 (Lung) | 0.69 | |||

| 6g | EGFR Inhibitor | A549 (Lung) | 1.537 ± 0.097 | |

| 6d | EGFR Inhibitor | A549 (Lung) | 5.176 ± 0.164 |

SAR Insights:

-

The position of the nitro group on the pyrazole or an appended phenyl ring can dramatically impact activity.

-

The nature of the substituents at other positions of the pyrazole ring plays a crucial role in target selectivity and potency. For instance, in a series of Aurora A kinase inhibitors, a nitro group was found to be more optimal than hydrogen, methyl, methoxy, or chloro substituents.

B. Protein Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The pyrazole scaffold is a well-established "privileged structure" for the design of kinase inhibitors. The nitro group can be strategically employed to enhance binding to the ATP-binding pocket of these enzymes.

Caption: Workflow for the development of nitropyrazole-based kinase inhibitors.

SAR Insights for Kinase Inhibitors:

-

The nitro group can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase.

-

The overall topology of the molecule, including the positioning of the nitro group, is critical for achieving selectivity for a particular kinase over others.

IV. Spectroscopic Characterization: A Guide to Structural Elucidation

The unambiguous characterization of novel nitro-substituted pyrazoles is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized compounds.

Table 2: Key Spectroscopic Data for Nitro-Substituted Pyrazoles

| Technique | Key Observables |

| ¹H NMR | - Chemical shifts of pyrazole ring protons are influenced by the electron-withdrawing nitro group.- Protons on carbons adjacent to the nitro group are typically shifted downfield. |

| ¹³C NMR | - The carbon atom bearing the nitro group exhibits a characteristic downfield shift.- The chemical shifts of other ring carbons are also affected. |

| IR Spectroscopy | - Strong asymmetric and symmetric stretching vibrations for the NO₂ group, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. |

| Mass Spectrometry | - Provides the molecular weight of the compound, confirming the successful incorporation of the nitro group.- Fragmentation patterns can offer additional structural information. |

Workflow for Spectroscopic Characterization:

Caption: A logical workflow for the spectroscopic characterization of a novel nitro-substituted pyrazole.

V. Future Perspectives and Conclusion

The field of nitro-substituted pyrazoles continues to be a fertile ground for discovery in medicinal chemistry. The development of more efficient and regioselective synthetic methods, including green chemistry approaches, will undoubtedly accelerate the exploration of this chemical space. Furthermore, a deeper understanding of the metabolic pathways and potential toxicities associated with the nitro group will be crucial for the successful clinical translation of these promising compounds.

This guide has provided a comprehensive overview of the synthesis and application of nitro-substituted pyrazoles, emphasizing the strategic rationale behind their design and the practical considerations for their preparation and characterization. For the dedicated researcher, the nitro-substituted pyrazole scaffold offers a wealth of opportunities to develop next-generation therapeutics for a wide range of human diseases.

VI. References

Preliminary Biological Screening of 5-Methoxy-3-Methyl-4-Nitro-1H-Pyrazole: A Technical Guide

This guide provides a comprehensive framework for the initial biological evaluation of the novel heterocyclic compound, 5-methoxy-3-methyl-4-nitro-1H-pyrazole. The protocols and rationale detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and robust data generation.

Introduction: The Rationale for Screening a Novel Pyrazole Derivative

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Extensive research has demonstrated that pyrazole derivatives exhibit significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][3][4][5][6][7] The specific structural motifs of this compound—a methoxy group, a methyl group, and a nitro group—are present in various biologically active molecules. The electron-withdrawing nature of the nitro group, in particular, can be crucial for certain biological interactions. This technical guide outlines a logical and efficient preliminary screening cascade to elucidate the potential therapeutic value of this novel compound.

Part 1: Synthesis of this compound

A plausible synthetic route for this compound can be conceptualized from established pyrazole chemistry. The synthesis would likely commence with the well-known Knorr cyclization to form the pyrazolone core, followed by nitration and O-methylation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one:

-

To a solution of ethyl acetoacetate in ethanol, add hydrazine hydrate dropwise with stirring.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to obtain 3-methyl-1H-pyrazol-5(4H)-one.

-

-

Synthesis of 3-Methyl-4-nitro-1H-pyrazol-5(4H)-one:

-

Slowly add 3-methyl-1H-pyrazol-5(4H)-one to a pre-cooled mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter, wash with cold water until neutral, and dry.

-

-

Synthesis of this compound:

-

Dissolve 3-methyl-4-nitro-1H-pyrazol-5(4H)-one in a suitable solvent (e.g., acetone or methanol) containing a base (e.g., potassium carbonate).

-

Add dimethyl sulfate dropwise to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Filter off the inorganic salts and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Part 2: In Vitro Anticancer Screening

The initial anticancer evaluation will focus on determining the cytotoxic effects of this compound against a panel of human cancer cell lines. The National Cancer Institute (NCI) has established a panel of 60 human tumor cell lines for anticancer drug screening, which serves as a valuable resource.[8]

Experimental Workflow: Anticancer Screening

Caption: Workflow for in vitro anticancer screening.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][9][10]

-

Cell Lines:

-

MCF-7 (Breast adenocarcinoma)

-

A549 (Lung carcinoma)

-

HCT116 (Colon carcinoma)

-

HepG2 (Hepatocellular carcinoma)

-

-

Materials:

-

96-well plates

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Positive control (e.g., Doxorubicin)

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound and the positive control in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

-

Data Presentation: Cytotoxicity

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| A549 | Lung Carcinoma | Experimental Data | Experimental Data |

| HCT116 | Colon Carcinoma | Experimental Data | Experimental Data |

| HepG2 | Hepatocellular Carcinoma | Experimental Data | Experimental Data |

Part 3: In Vitro Antimicrobial and Antifungal Screening

Given the known antimicrobial properties of many pyrazole derivatives, a preliminary screening against a panel of pathogenic bacteria and fungi is warranted.[4][5][6]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for in vitro antimicrobial screening.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.[6][11][12]

-

Microbial Strains:

-

Staphylococcus aureus (Gram-positive bacterium)

-

Escherichia coli (Gram-negative bacterium)

-

Candida albicans (Fungus)

-

-

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cork borer (6 mm)

-

Test compound solution (in DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO)

-

-

Procedure:

-

Prepare and sterilize the agar medium and pour it into Petri dishes.

-

Inoculate the surface of the agar plates with the microbial suspension.

-

Create wells in the agar using a sterile cork borer.

-

Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition around each well.

-

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][13]

-

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Test compound solution

-

Positive and negative controls

-

-

Procedure:

-

Add 100 µL of broth to each well of a 96-well plate.

-

Add 100 µL of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the microbial inoculum to each well.

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates under appropriate conditions.

-

Visually inspect the wells for turbidity to determine the MIC.

-

Data Presentation: Antimicrobial Activity

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Data | Experimental Data |

| Escherichia coli | Gram-negative | Experimental Data | Experimental Data |

| Candida albicans | Fungus | Experimental Data | Experimental Data |

Part 4: In Vitro Antioxidant Activity Screening

The antioxidant potential will be assessed using the DPPH and ABTS radical scavenging assays, which are common and reliable methods for evaluating the antioxidant capacity of chemical compounds.[1][14]

Protocol 4: DPPH Radical Scavenging Assay

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the radical is scavenged, and the absorbance decreases.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare different concentrations of the test compound in methanol.

-

Mix the test compound solutions with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and the IC50 value.

-

Protocol 5: ABTS Radical Scavenging Assay

-

Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. The reduction of the ABTS radical cation by an antioxidant leads to a decrease in absorbance.

-

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Mix the test compound solutions with the diluted ABTS radical solution.

-

Incubate for 6 minutes and measure the absorbance at 734 nm.

-

Use Trolox as a standard.

-

Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Data Presentation: Antioxidant Activity

| Assay | IC50 (µg/mL) / TEAC |

| DPPH Radical Scavenging | Experimental Data |

| ABTS Radical Scavenging | Experimental Data |

Conclusion and Future Directions

The preliminary biological screening of this compound, as outlined in this guide, will provide crucial initial data on its potential as a therapeutic agent. Positive results in any of these assays will warrant further investigation, including more extensive in vitro studies against a broader range of cell lines and microbial strains, mechanism of action studies, and eventual progression to in vivo models. This systematic approach ensures a thorough and efficient evaluation of this novel pyrazole derivative, paving the way for potential drug discovery and development.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

-

Cytotoxicity MTT Assay Protocols and Methods. (URL: [Link])

-

Methods for in vitro evaluating antimicrobial activity: A review. (URL: [Link])

-

IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. (URL: [Link])

-

Cell Viability Assays. (URL: [Link])

-

Minimum Inhibitory Concentration (MIC) Test. (URL: [Link])

-

The minimum inhibitory concentration of antibiotics. (URL: [Link])

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (URL: [Link])

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (URL: [Link])

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (URL: [Link])

-

Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (URL: [Link])

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (URL: [Link])

-

Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. (URL: [Link])

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (URL: [Link])

-

Screening Anticancer Drugs with NCI Lines. (URL: [Link])

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (URL: [Link])

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (URL: [Link])

-

Agar well-diffusion antimicrobial assay. (URL: [Link])

-

In Vitro Antimicrobials. (URL: [Link])

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (URL: [Link])

-

In vitro antimicrobial screening: Significance and symbolism. (URL: [Link])

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (URL: [Link])

-

Agar well diffusion assay. (URL: [Link])

-

Cancer Cell Line Screening: A Compass for Drug Discovery. (URL: [Link])

-

Antifungal Susceptibility Testing: Current Approaches. (URL: [Link])

-

Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (URL: [Link])

-

(PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (URL: [Link])

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])

-

Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (URL: [Link])

-

In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (URL: [Link])

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

-

5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. (URL: [Link])

-

Cancer Cell Lines Are Useful Model Systems for Medical Research. (URL: [Link])

-

Cancer Cell Line Screening: A Compass for Drug Discovery. (URL: [Link])

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (URL: [Link])

-

Antifungal Susceptibility Testing: A Primer for Clinicians. (URL: [Link])

-

Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (URL: [Link])

-

SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. (URL: [Link])

-

A Practical Guide to Antifungal Susceptibility Testing. (URL: [Link])

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (URL: [Link])

-

Antifungal Agents: Spectra of Activity. (URL: [Link])

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [guidechem.com]

- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. atlantis-press.com [atlantis-press.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-methoxy-3-methyl-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound 5-methoxy-3-methyl-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation is grounded in fundamental spectroscopic principles and comparative analysis with structurally related pyrazole derivatives, offering a robust framework for the characterization of this molecule.

Introduction and Molecular Structure

This compound belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] Accurate characterization of novel pyrazole derivatives is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization process.

The molecular structure of this compound, with a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol , dictates its spectral properties.[3] The pyrazole ring is substituted with a methyl group at the C3 position, a nitro group at the C4 position, and a methoxy group at the C5 position. The presence of both electron-donating (methyl, methoxy) and electron-withdrawing (nitro) groups creates a unique electronic environment that will be reflected in the spectroscopic data.

Caption: Predicted major fragmentation pathway for this compound.

| Ion | Predicted m/z | Identity |

| [M]⁺˙ | 157 | Molecular Ion |

| [M - NO₂]⁺ | 111 | Loss of the nitro group |

| [M - NO₂ - CH₃]⁺ | 96 | Subsequent loss of a methyl radical |

| [M - NO₂ - CO]⁺ | 83 | Subsequent loss of carbon monoxide |

Illustrative Experimental Protocols

To acquire the spectroscopic data discussed above, the following general protocols can be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which will be automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Instrument Setup: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions in the spectrum.

Conclusion

The predicted spectroscopic data for this compound provides a detailed fingerprint for the characterization of this molecule. The anticipated ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, while the IR spectrum will verify the presence of key functional groups, particularly the nitro group. Mass spectrometry will confirm the molecular weight and offer insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis serves as an essential guide for researchers in the synthesis and development of novel pyrazole-based compounds.

References

- Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). acrhem.

- Larina, L., & Lopyrev, V. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI.

- 5-methoxy-3-methyl-4-[(4-nitrophenyl)sulfanyl]-1-phenyl-1h-pyrazole. (n.d.). PubChemLite.

- 3-methoxy-5-methyl-4-nitro-1H-pyrazole. (n.d.). ECHEMI.

- N-(5-fluoro-2-methylphenyl)-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide. (n.d.). SpectraBase.

- [Ce(L-Pro)2]2 (Oxa)

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PubMed Central.

- Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.).

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.

- IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.).

- 5-Methyl-3-(4-nitro-1,8-naphthalimido)-1H-pyrazole. (n.d.). SpectraBase.

- 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. (n.d.). PMC - NIH.

- Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate

- 3-methyl-4-nitro-1H-pyrazole. (n.d.). SpectraBase.

- 5-Methoxy-methyl-4-phen-oxy-1H-pyrazol-3-ol. (n.d.). PubMed.

- 5-methyl-3-nitro-1H-pyrazole. (n.d.). PubChem.

- Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles. (n.d.).

- Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2025).

- Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its deriv

- SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (n.d.). ChemRxiv.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.

- 5-methoxy-1-methyl-1h-pyrazole-4-carbonitrile. (n.d.). PubChemLite.

Sources

A Comprehensive Theoretical and Computational Examination of 5-methoxy-3-methyl-4-nitro-1H-pyrazole: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-methoxy-3-methyl-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document delineates a comprehensive theoretical and computational framework for the analysis of this specific pyrazole derivative. We will delve into its electronic structure, spectroscopic properties, and potential as a therapeutic agent through advanced computational techniques. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies for in-silico analysis.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a core structure that imparts unique physicochemical properties.[1][2] This scaffold is a cornerstone in the development of numerous therapeutic agents due to its ability to engage in various biological interactions.[3][4] The diverse pharmacological activities of pyrazole derivatives stem from their structural versatility, allowing for substitutions that can fine-tune their biological and pharmacokinetic profiles.[1][3] The introduction of a methoxy, methyl, and a nitro group to the pyrazole ring, as in this compound, is anticipated to significantly influence its electronic distribution, reactivity, and potential for intermolecular interactions with biological targets. Understanding these influences at a molecular level is paramount for rational drug design.

This guide will systematically investigate this compound using a suite of computational tools. We will begin by elucidating its optimized molecular geometry and vibrational frequencies through Density Functional Theory (DFT), followed by an analysis of its electronic properties, including frontier molecular orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP). Finally, we will explore its potential as a bioactive molecule through molecular docking studies against a relevant biological target.

Theoretical Framework and Computational Methodology

The cornerstone of modern computational chemistry in drug discovery lies in its ability to predict molecular properties and interactions with a high degree of accuracy. For our analysis of this compound, we will employ a multi-faceted approach grounded in quantum mechanics.

Density Functional Theory (DFT) for Structural and Spectroscopic Insights

DFT has emerged as a powerful tool for studying the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[5][6] We will utilize DFT calculations to:

-

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

-

Predict Vibrational Spectra: Calculate the theoretical FT-IR and FT-Raman spectra to aid in the experimental characterization of the compound.

-

Analyze Electronic Properties: Investigate the distribution of electrons and identify reactive sites within the molecule.

Experimental Protocol: DFT Calculation Workflow

-